2-Methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a pyridine ring substituted with a methoxy group, a methyl group, and a dioxaborolane moiety. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-methoxy-4-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The boronic ester moiety allows for various substitution reactions, especially in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
Chemistry:
- Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
- Employed in the synthesis of complex organic molecules and pharmaceuticals .
Biology:
- Utilized in the development of boron-containing drugs and bioactive molecules.
- Acts as a precursor for the synthesis of boron-based enzyme inhibitors .
Medicine:
- Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
- Explored as a building block for drug discovery and development .
Industry:
- Applied in the production of advanced materials, such as polymers and electronic components.
- Used in the synthesis of agrochemicals and fine chemicals .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a boronate complex, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness:
- The presence of both methoxy and methyl groups on the pyridine ring provides unique electronic and steric properties.
- The dioxaborolane moiety enhances the compound’s reactivity in cross-coupling reactions.
- Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various synthetic applications .
Properties
Molecular Formula |
C13H20BNO3 |
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Molecular Weight |
249.12 g/mol |
IUPAC Name |
2-methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H20BNO3/c1-9-7-10(15-11(8-9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 |
InChI Key |
ROINEYKQWXOOMQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)OC)C |
Origin of Product |
United States |
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